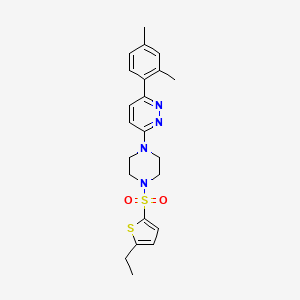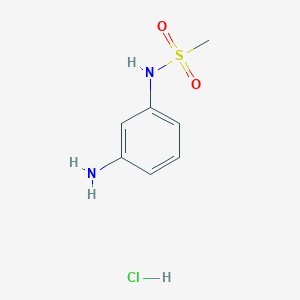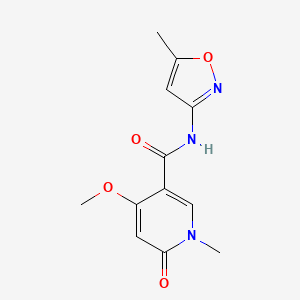
4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of organic molecules known for their diverse chemical and physical properties. While the exact compound specified is not directly found in the literature, related compounds have been synthesized and studied, providing insights into possible synthesis routes, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves ring closure reactions and the use of catalytic systems. For instance, Galenko et al. (2015) described a one-pot synthesis mode involving relay catalytic cascade reactions for producing methyl 4-aminopyrrole-2-carboxylates, highlighting a methodology that might be applicable or adaptable for synthesizing the target compound (Galenko et al., 2015).
Molecular Structure Analysis
Molecular structure analyses of similar compounds often involve spectral data and X-ray diffraction studies. Richter et al. (2023) reported on the crystal and molecular structures of a related compound, providing a basis for understanding the structural features critical for the activity and stability of such molecules (Richter et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure can include isomerization and cycloaddition, as well as interactions with various catalysts. The synthesis and reaction pathways often reveal the compound's reactivity and potential for further functionalization. Serebryannikova et al. (2019) explored the isomerization of isoxazole-4-carboxylic acid derivatives, which could provide insights into the chemical behavior of the target compound (Serebryannikova et al., 2019).
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound involved in the synthesis of various heterocyclic compounds. These synthesized compounds have been explored for their potential medicinal properties, including anti-inflammatory and analgesic activities. For example, one study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which demonstrated significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Organic Chemistry and Structural Analysis
The compound has been part of studies in the field of organic chemistry, particularly focusing on the formation of various derivatives through chemical reactions. For instance, research has been conducted on the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides through the Beckmann rearrangement of spiro-fused cycloalkanone oximes (Savel'ev, Tikhonov, & Rybalova, 2016).
Antidiabetic Potential
Research into novel dihydropyrimidine derivatives has also been a point of interest, particularly for their potential antidiabetic effects. A study synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for in vitro antidiabetic activity (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
properties
IUPAC Name |
4-methoxy-1-methyl-N-(5-methyl-1,2-oxazol-3-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-4-10(14-19-7)13-12(17)8-6-15(2)11(16)5-9(8)18-3/h4-6H,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWIAUDNAHHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN(C(=O)C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)
![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)
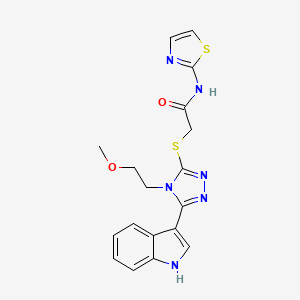
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)
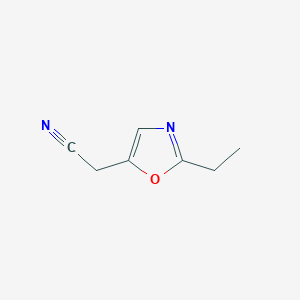
![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)
